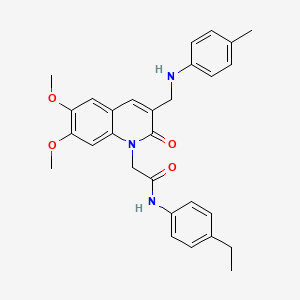![molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8](/img/structure/B3000507.png)
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a chemical compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a propanone backbone. It is known for its potential biological activity and diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反应分析
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways . The compound’s sulfanyl and nitro groups play a crucial role in its biological activity, enabling it to bind to and modulate the function of various enzymes and receptors . This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
- 3-[(4-Methylphenyl)sulfanyl]-1-(4-nitrophenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(2-nitrophenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-2-propanone
Uniqueness
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity . This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSIYJOPUITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
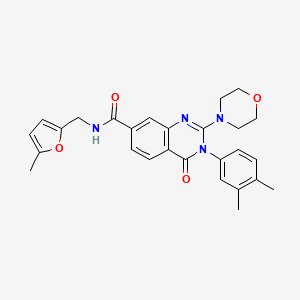
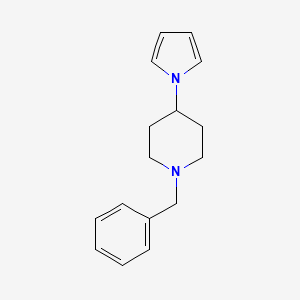
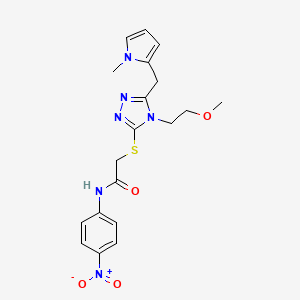
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
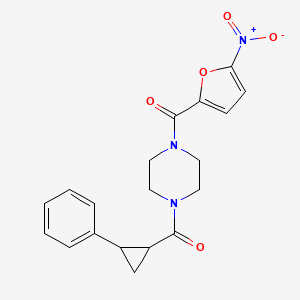
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)
![3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B3000438.png)

![4-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B3000441.png)
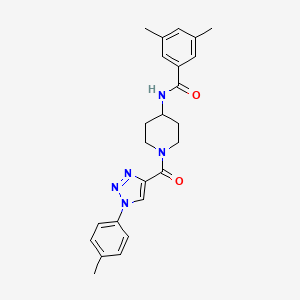
![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)
